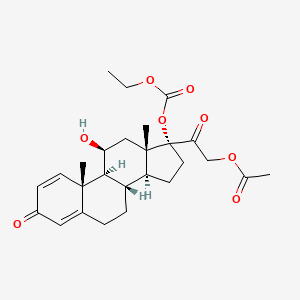
UNII-WWG9SG8RNB
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Prednisolone 21-acetate 17-ethylcarbonate has various applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the formulation of pharmaceutical products.
Wirkmechanismus
Target of Action
Prednisolone 21-acetate 17-ethylcarbonate, also known by its Unique Ingredient Identifier (UNII) WWG9SG8RNB , is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors, which are part of the nuclear receptor superfamily and are expressed in almost every cell in the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
Upon entering a cell, Prednisolone 21-acetate 17-ethylcarbonate binds to the glucocorticoid receptor, causing it to undergo a conformational change . This allows the receptor to translocate into the nucleus, where it can bind to glucocorticoid response elements in the DNA and modulate the transcription of target genes . The resulting changes in gene expression can lead to a variety of effects, depending on the specific genes involved and the cell type .
Biochemical Pathways
The exact biochemical pathways affected by Prednisolone 21-acetate 17-ethylcarbonate can vary widely, as the glucocorticoid receptor can influence the expression of a large number of genes . Some of the most notable effects include the suppression of pro-inflammatory genes, leading to a reduction in inflammation, and the upregulation of genes involved in gluconeogenesis, contributing to the maintenance of blood glucose levels .
Pharmacokinetics
Like other glucocorticoids, it is likely to be well absorbed following oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Prednisolone 21-acetate 17-ethylcarbonate’s action are diverse and depend on the specific cell type and the genes that are being regulated . Some of the most common effects include a reduction in inflammation and immune response, an increase in blood glucose levels, and effects on mood and behavior .
Action Environment
The action, efficacy, and stability of Prednisolone 21-acetate 17-ethylcarbonate can be influenced by a variety of environmental factors . For example, factors such as pH and temperature can affect the stability of the compound, while the presence of other drugs or substances can influence its absorption and metabolism . Additionally, individual factors such as age, sex, genetic makeup, and health status can also impact the compound’s action and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prednisolone 21-acetate 17-ethylcarbonate involves the esterification of prednisolone with acetic acid and ethyl chloroformate. The reaction typically occurs under anhydrous conditions with a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Prednisolone 21-acetate 17-ethylcarbonate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield prednisolone.
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Prednisolone.
Oxidation: Prednisolone derivatives with additional ketone or carboxylic acid groups.
Reduction: Prednisolone derivatives with additional hydroxyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: The parent compound of Prednisolone 21-acetate 17-ethylcarbonate.
Prednisolone 21-acetate: Another ester derivative of prednisolone.
Prednisolone 17-ethylcarbonate: A similar compound with a different ester group.
Uniqueness
Prednisolone 21-acetate 17-ethylcarbonate is unique due to its dual ester groups, which enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other prednisolone derivatives .
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-5-32-23(31)34-26(21(30)14-33-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)22(18)20(29)13-25(19,26)4/h8,10,12,18-20,22,29H,5-7,9,11,13-14H2,1-4H3/t18-,19-,20-,22+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBXHIPIGWXIGJ-OKKNSTDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671225-23-3 | |
| Record name | Prednisolone 21-acetate 17-ethylcarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWG9SG8RNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


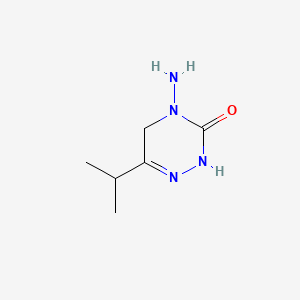
![6H-Furo[3,4-b]pyrrol-6-one,hexahydro-6a-methyl-(9CI)](/img/new.no-structure.jpg)
![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

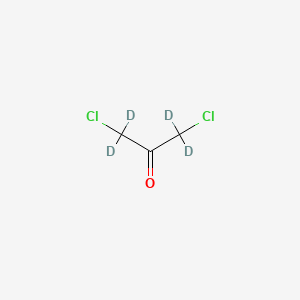
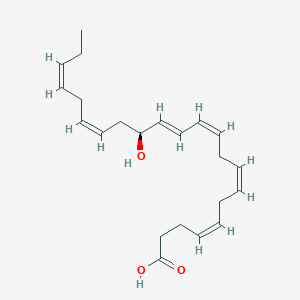
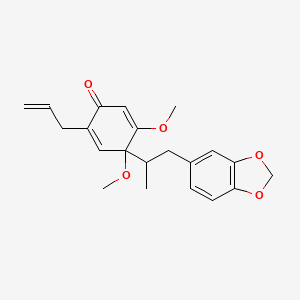
![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)
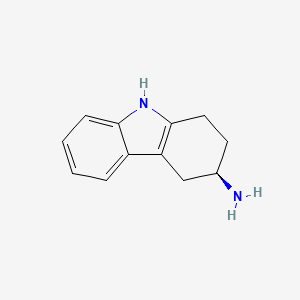
![Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui](/img/structure/B569571.png)
